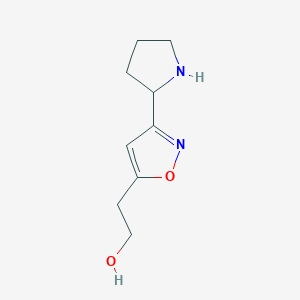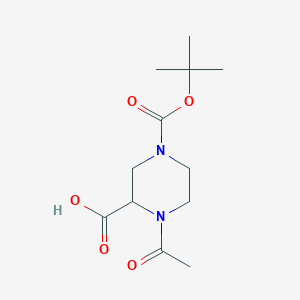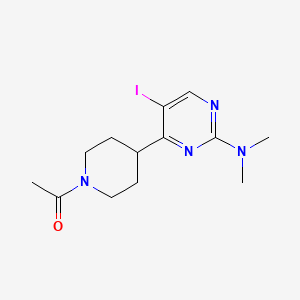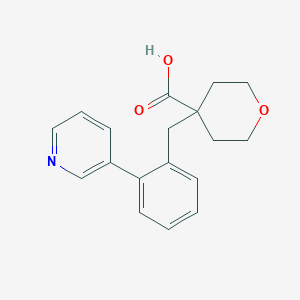
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile (CFON) is a synthetic organic compound, which is used in a wide range of scientific research applications. It is a member of the class of compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond. CFON is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents, but insoluble in water. CFON has been used in a number of studies related to medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocycles
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has been used in the synthesis of new heterocyclic compounds. For instance, research has shown that derivatives of 4-Phenyl-3-oxobutanenitrile, a related compound, are versatile starting materials for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
Reactivity and Transformation
This chemical has been instrumental in various organic transformations. Studies involving the reactivity of similar compounds, like 2-arylidene-3-oxobutanenitrile derivatives, demonstrate their utility in forming complex organic structures (Han et al., 2015).
Role in Synthesis of Benzothiazole Derivatives
In the realm of organic synthesis, 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, a compound structurally similar to this compound, has been effectively utilized to create several new benzothiazole derivatives (Zaki et al., 2006).
Antioxidant Activity
Research involving structurally related compounds, such as 4-Fluorobenzaldehyde derivatives, reveals promising antioxidant activities. These studies highlight the potential of using similar nitrile derivatives in biological applications (El Nezhawy et al., 2009).
Nonlinear Optics and Drug Development
Some derivatives of similar nitrile compounds have been synthesized and analyzed for their potential in nonlinear optics and drug development, showcasing the broad utility of these compounds in various fields (Murthy et al., 2017).
Biological Activity Against Pathogens
Compounds like 2-Ethoxymethylene-3-oxobutanenitrile exhibit biological activity against bacteria, fungi, and tumor cells, indicating the potential of this compound derivatives in medical research (Černuchová et al., 2005).
Structural and Electronic Factors in Molecular Design
The study of similar nitriles like β-ketoarylhydrazones has provided insights into the interplay between structural and electronic factors, which is crucial in designing molecules with desired properties (Bertolasi et al., 1999).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is one of the receptors that recognize bacterial components, initiating an immune response .
Mode of Action
This compound, also known as TAK-242, suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This means that TAK-242 prevents TLR4 from sending signals that would normally trigger an inflammatory response .
Biochemical Pathways
The inhibition of TLR4 by TAK-242 affects the pathways that lead to the production of proinflammatory mediators such as cytokines . This includes the suppression of intracellular signaling pathways, such as the mitogen-activated protein kinases pathway . The downstream effects of this suppression include a decrease in the production of inflammatory mediators like NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
Pharmacokinetics
The compound’s ability to selectively inhibit tlr4 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of this compound’s action is a suppression of the production of multiple cytokines . This can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUACOSRMQVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)



![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)

